2-(Diethylamino)ethyl 2-iodobenzoate

Beschreibung

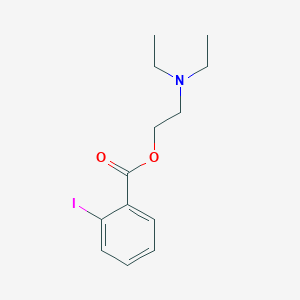

2-(Diethylamino)ethyl 2-iodobenzoate (CAS: 741996-24-7) is a benzoic acid derivative featuring a diethylaminoethyl ester group and an iodine substituent at the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₈INO₂, with a molecular weight of 347.19 g/mol . Key properties include:

- Melting point: 155°C (measured in acetone/ethanol solvent system).

- Predicted boiling point: 362.2 ± 22.0°C.

- Density: 1.451 ± 0.06 g/cm³.

- pKa: 9.15 ± 0.25 .

The compound is primarily used in research settings, with suppliers based in Russia and the Netherlands .

Eigenschaften

Molekularformel |

C13H18INO2 |

|---|---|

Molekulargewicht |

347.19 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 2-iodobenzoate |

InChI |

InChI=1S/C13H18INO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

YBOINLHVOAMYNS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1I |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key differences between 2-(diethylamino)ethyl 2-iodobenzoate and similar compounds:

Functional Group and Reactivity Analysis

- Iodo vs. Chloro/Nitro Substituents: The iodo group in the target compound is less electronegative but bulkier than chloro or nitro groups, influencing steric hindrance and reaction rates in substitution reactions. For example, nucleophilic aromatic substitution may proceed slower compared to the chloro-nitro analogue due to iodine’s larger atomic radius . The nitro group in 2-(diethylamino)ethyl 2-chloro-4-nitrobenzoate strongly withdraws electrons, enhancing reactivity toward electrophilic attacks .

- In contrast, methyl or ethyl esters (e.g., Methyl 2-iodobenzoate) lack this basicity, leading to lower solubility in polar solvents .

- Amino Substituents: The 4-aminobenzoate derivative (CAS 59-46-1) shares the diethylaminoethyl ester but features an electron-donating amino group. This structural difference could make it more suitable for applications requiring hydrogen bonding or pH-sensitive interactions .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s high molecular weight (347.19 g/mol) and diethylaminoethyl group suggest moderate solubility in organic solvents like acetone or ethanol, as evidenced by its measured melting point in these solvents . Simpler esters (e.g., Methyl 2-iodobenzoate) exhibit lower molecular weights and higher volatility .

- Thermal Stability: The predicted boiling point of 362.2°C for the target compound is higher than that of methyl or ethyl esters, likely due to stronger intermolecular forces from the diethylamino group .

Q & A

Q. What are the established synthetic routes for 2-(Diethylamino)ethyl 2-iodobenzoate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride or DCC coupling agents) and maintaining anhydrous conditions to prevent hydrolysis. Temperature control (e.g., 0–5°C during acid chloride formation) and stoichiometric excess of the alcohol component (1.2–1.5 equivalents) improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR confirm the ester linkage, diethylamino group, and aromatic substitution pattern. For example, the carbonyl resonance (C=O) appears at ~170 ppm in C NMR.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental analysis : Validates carbon, hydrogen, nitrogen, and iodine content within ±0.4% of theoretical values.

- X-ray crystallography : Resolves stereoelectronic effects in the solid state, particularly iodine’s steric influence on the benzoate moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, goggles, lab coats) due to potential respiratory and dermal irritation.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Avoid prolonged exposure to moisture, which may hydrolyze the ester bond.

- Dispose of waste via certified chemical disposal services, adhering to local regulations for halogenated compounds .

Q. How can researchers obtain reliable solubility data for this compound in aqueous and organic solvents?

Use the shake-flask method : Saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify solubility via UV-Vis spectroscopy (calibration curve at λ_max ~260 nm). For low solubility, employ co-solvents (e.g., 10% DMSO in water) and validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions. Reference solubility parameters (Hansen solubility parameters) from databases like PubChem or the Handbook of Aqueous Solubility Data .

Advanced Research Questions

Q. How can reaction conditions be optimized for using this compound in palladium-catalyzed cross-coupling reactions?

- Catalyst selection : Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) enhance oxidative addition of the C–I bond.

- Solvent effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere (N/Ar).

- Additives : KCO or CsCO act as bases to neutralize HI byproducts. Monitor reaction kinetics via in situ IR or GC-MS to identify side products (e.g., dehalogenation) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, identifying electrophilic regions (e.g., iodine’s σ-hole for SN2 attacks).

- Calculate activation energies for leaving group (iodide) displacement.

- Compare with experimental kinetic data to validate computational models .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

- Cross-validation : Use multiple techniques (e.g., NMR, IR, X-ray) to confirm functional group assignments.

- Solvent effects : Simulate solvent interactions in computational models (e.g., COSMO-RS) to align theoretical and experimental NMR chemical shifts.

- Dynamic effects : Account for conformational flexibility in solution (molecular dynamics simulations) versus rigid crystal structures .

Q. What strategies mitigate solubility limitations in biological activity assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.

- Pro-drug approaches : Synthesize hydrolyzable esters (e.g., acetylated derivatives) that release the active form in physiological conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Bioisosteric replacement : Substitute iodine with trifluoromethyl or boronic acid groups to modulate electronic and steric properties.

- Alkyl chain modification : Vary the diethylamino group’s chain length (e.g., dimethylamino vs. dipropylamino) to optimize lipid solubility and membrane permeability.

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What methodologies ensure reproducibility in kinetic studies of ester hydrolysis under physiological conditions?

- pH-controlled buffers : Use phosphate-buffered saline (PBS, pH 7.4) with ionic strength adjusted to mimic biological fluids.

- HPLC monitoring : Quantify hydrolysis products (2-iodobenzoic acid and 2-(diethylamino)ethanol) over time.

- Temperature calibration : Perform studies at 37±0.1°C using thermostated water baths.

- Statistical rigor : Triplicate experiments with ANOVA analysis (p<0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.